N-Benzyl-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
Properties
IUPAC Name |
N-benzyl-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BClNO3/c1-19(2)20(3,4)26-21(25-19)15-10-11-17(22)16(12-15)18(24)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLAQXZBWFWKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Late-Stage Borylation via Miyaura Reaction
The Miyaura borylation reaction is widely employed to introduce boronate esters into aromatic systems. For the target compound, this method involves reacting a halogenated benzamide precursor (e.g., 2-chloro-5-bromo-N-benzylbenzamide) with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis.
Key Steps:
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Precursor Synthesis : 2-Chloro-5-bromo-N-benzylbenzamide is prepared by benzylating 2-chloro-5-bromobenzoyl chloride with benzylamine.
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Borylation : The bromide undergoes palladium-catalyzed coupling with B₂Pin₂.
Representative Conditions:
| Parameter | Value/Reagent |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (1-5 mol%) |
| Ligand | XPhos (2-10 mol%) |
| Base | KOAc (3 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 80–100°C |
| Reaction Time | 12–24 h |
This method typically achieves yields of 60–85% for analogous compounds, contingent on the electronic and steric environment of the aryl halide.
Sequential Assembly via Boronate Ester Intermediate
An alternative route involves synthesizing the boronate ester prior to benzamide formation. This approach mitigates potential side reactions during borylation, such as deboronation or protodehalogenation.
Synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-chlorobenzoic Acid
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Borylation of 2-Chloro-5-bromobenzoic Acid :
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React with B₂Pin₂ under Miyaura conditions.
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Yield: ~75% (reported for meta-substituted analogs).
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Activation to Acid Chloride :
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Treat with oxalyl chloride or thionyl chloride.
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Coupling with Benzylamine
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Amide Bond Formation :
Advantages :
-
Avoids exposing the boronate ester to harsh borylation conditions.
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Higher functional group tolerance during amide coupling.
Optimization Challenges and Solutions
Regioselectivity in Borylation
The position of boronate ester installation (para vs. meta) is influenced by directing groups. The chlorine atom at position 2 may exert a weak ortho/para-directing effect, but the benzamide’s electron-withdrawing nature can override this, favoring meta borylation. Computational studies suggest that steric hindrance from the benzyl group further stabilizes the transition state at position 5.
Mitigation Strategies :
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Use sterically bulky ligands (e.g., SPhos) to enhance selectivity.
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Lower reaction temperatures (60–80°C) to slow competing pathways.
Stability of the Boronate Ester
Tetramethyl dioxaborolane groups are susceptible to hydrolysis under acidic or aqueous conditions.
Stabilization Methods :
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Conduct reactions under inert atmosphere (N₂/Ar).
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Use anhydrous solvents and molecular sieves to scavenge moisture.
Industrial-Scale Considerations
For bulk production, continuous flow reactors offer advantages over batch processes:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12–24 h | 1–2 h |
| Yield | 60–85% | 75–90% |
| Catalyst Loading | 1–5 mol% | 0.5–2 mol% |
Flow systems enhance heat transfer and reduce catalyst deactivation, making them cost-effective for large-scale syntheses.
Analytical Validation
Critical quality control steps include:
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzamide group can be oxidized to form benzoic acid derivatives.
Reduction: The chloro group can be reduced to form an amino group.
Substitution: The boronic acid derivative can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various boronic acid derivatives and their corresponding products.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-Benzyl-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is part of a class of N-substituted benzamides known for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation. For instance, studies have shown that N-substituted benzamides can inhibit the activity of nuclear factor kappa B (NF-kB), which plays a crucial role in cancer cell survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar derivatives have demonstrated effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The synthesis of related compounds has shown promising results with IC50 values indicating potent activity against these pathogens .
Organic Synthesis
Reagent in Cross-Coupling Reactions
The presence of the boron moiety in this compound makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is fundamental in organic synthesis for forming carbon-carbon bonds between aryl halides and boronic acids. The compound's unique structure allows for the generation of diverse biaryl compounds that are essential in pharmaceuticals and agrochemicals .
Material Science
Polymer Chemistry
The dioxaborolane group in this compound can be utilized in the development of new polymer materials. Its ability to undergo ring-opening polymerization makes it suitable for creating functional polymers with potential applications in drug delivery systems and biodegradable materials. The incorporation of such compounds into polymer matrices can enhance mechanical properties and provide specific functionalities like biodegradability or targeted drug release .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N-Benzyl-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids in enzymes, leading to inhibition or modulation of their activity. The benzamide group can interact with receptors and other biomolecules, influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
Functional Group and Substituent Analysis
Key structural analogues and their distinguishing features are summarized below:
Reactivity and Electronic Effects
- Chlorine vs. Fluorine : The 2-chloro substituent in the target compound is less electronegative than fluorine (in ’s analogue) but introduces greater steric hindrance. Chlorine’s electron-withdrawing nature activates the boronate group for Suzuki coupling, though its bulk may slightly reduce reaction rates compared to fluorine .
- Amide vs. Ester : The amide group in the target compound enhances stability compared to esters (e.g., ’s methyl benzoate), making it preferable for reactions requiring prolonged heating or acidic conditions .
Physicochemical Properties
- Lipophilicity : The N-benzyl group increases logP compared to smaller N-alkyl or heterocyclic analogues.
- Stability : The amide bond resists hydrolysis better than esters (), enhancing shelf-life under ambient conditions.
Biological Activity
N-Benzyl-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound with notable biological activities, particularly in the realm of enzyme inhibition and potential therapeutic applications. This article synthesizes existing research findings and data regarding its biological activity, including relevant case studies and experimental results.
- Molecular Formula : CHBClNO
- Molecular Weight : 371.67 g/mol
- CAS Number : 2828445-82-3
- Structure : The compound features a benzamide moiety with a tetramethyl dioxaborolane group, which is significant for its biological interactions.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against various enzymes. Notably, it has shown moderate to significant inhibition against:
| Enzyme | IC (μM) |
|---|---|
| Maltase α-glucosidase | ~188 |
| Bovine liver β-glucosidase | ~175 |
| E. coli β-glucuronidase | ~932 |
These values suggest that the compound may be effective in modulating carbohydrate metabolism through enzyme inhibition, which could have implications for conditions such as diabetes .
Anticancer Activity
In vitro studies have examined the compound's effects on various cancer cell lines. The percent cell growth inhibition was measured across multiple cancer types:
| Cell Line | Percent Inhibition (%) |
|---|---|
| HT29 | 10 |
| U87 | 15 |
| MCF-7 | 19 |
| A2780 | 8 |
| H460 | 12 |
The results indicate that while this compound does exhibit some inhibitory effects on cell proliferation, the levels of inhibition vary significantly among different cell lines .
Study on Enzyme Selectivity
A comparative study analyzed the selectivity of N-Benzyl derivatives in inhibiting various glycosidases. It was found that the structural modifications significantly influenced enzyme affinity and selectivity. The para and meta isomers of related compounds displayed differential inhibitory profiles, suggesting that the positioning of functional groups is critical for biological activity .
Cancer Cell Line Testing
In a recent study involving a panel of ten cancer cell lines and one normal cell line (MCF10A), N-Benzyl derivatives were tested for their growth inhibition capabilities. The results showed that none of the compounds achieved significant growth inhibition at concentrations below 25 μM, with most entries showing less than 10% inhibition. This highlights the need for further structural optimization to enhance anticancer efficacy .
Q & A
Q. What are the key synthetic strategies for preparing N-Benzyl-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzamide scaffold. Key steps include:
Chlorination : Selective introduction of chlorine at the 2-position using reagents like or , monitored by to confirm regioselectivity .
Borylation : Installation of the tetramethyl dioxaborolan group via Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) under inert conditions .
Benzylation : Coupling of the benzyl group using a nucleophilic substitution or amidation reaction, optimized for pH (6–8) and temperature (60–80°C) to avoid side reactions .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : , , and confirm structural integrity. For example, the tetramethyl dioxaborolan group shows a distinct peak at ~30 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight with <2 ppm error. Fragmentation patterns help identify the benzamide backbone and boronate ester .
- X-ray Crystallography : Resolves bond lengths (e.g., B–O: ~1.36 Å, C–N: ~1.47 Å) using SHELX software for refinement .
Q. What are common applications of this compound in medicinal chemistry?
- Methodological Answer : The boronate ester enables Suzuki-Miyaura cross-coupling to generate biaryl structures for drug discovery. Applications include:
- Targeted protein degradation : As a warhead in PROTACs due to its stability under physiological conditions .
- P2X7 receptor antagonism : Structural analogs (e.g., chloro-benzamide derivatives) show anti-inflammatory activity in preclinical models .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boron-containing benzamide?
- Methodological Answer : Optimization involves:
- Catalyst Screening : Pd(PPh) or SPhos-Pd-G3 for electron-deficient aryl halides. Catalyst loading (1–5 mol%) impacts yield .
- Solvent Selection : Mixed solvents (e.g., THF/HO) enhance solubility of polar intermediates.
- Stoichiometry : Maintain a 1:1.2 ratio of benzamide to aryl halide to minimize homocoupling.
- Temperature Control : 80–100°C for 12–24 hours, monitored by TLC .
Post-reaction, purify via flash chromatography (hexane/EtOAc gradient) and validate by (if fluorinated partners are used).
Q. How to resolve discrepancies in crystallographic data during structure refinement?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement. Discrepancies in thermal parameters may require adjusting occupancy or modeling disorder .
- Validation Metrics : Check R-factors (<5%), bond-length outliers (e.g., C–Cl: ~1.74 Å), and Ramachandran plots. If outliers persist, consider twinning or pseudo-symmetry .
- Complementary Data : Cross-validate with chemical shifts (carbonyl C=O: ~165 ppm) .
Q. What strategies mitigate side reactions during functionalization of the tetramethyl dioxaborolan group?
- Methodological Answer :
- Protecting Groups : Use silyl ethers or trityl groups to shield reactive sites during benzylation .
- Inert Conditions : Conduct reactions under to prevent boronate hydrolysis.
- Low-Temperature Quenching : Add reactions to ice-cold water to stabilize intermediates.
- HPLC Monitoring : Detect hydrolysis byproducts (e.g., boronic acid) early .
Q. How to design biological assays to evaluate this compound’s anti-inflammatory potential?
- Methodological Answer :
- In Vitro Assays :
- Calcium Flux : Measure P2X7 receptor activation in HEK293 cells transfected with human P2X7 (IC typically <100 nM) .
- YO-PRO-1 Uptake : Quantify pore formation inhibition using flow cytometry .
- In Vivo Models :
- Carrageenan-Induced Paw Edema : Administer compound intraperitoneally (1–10 mg/kg) and monitor edema reduction over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
